Product packaging for Hexadecanamide, N-(3-aminopropyl)-(Cat. No.:CAS No. 4899-97-2)

Hexadecanamide, N-(3-aminopropyl)-

Cat. No.: B13762793
CAS No.: 4899-97-2
M. Wt: 312.5 g/mol
InChI Key: IHRBDIQRJRJFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fatty Acid Amides and their Research Significance

Fatty acid amides (FAAs) are a diverse class of lipids where a fatty acid is linked to an amine through an amide bond. nih.gov These molecules are ubiquitous in nature and play crucial roles in various biological processes. nih.gov The research significance of FAAs has grown substantially since the discovery of anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid that binds to and activates cannabinoid receptors in the brain. nih.gov This finding spurred extensive investigation into the biological functions of other FAAs.

FAAs are recognized as important signaling molecules involved in processes such as inflammation, pain, and neurotransmission. researchgate.net Their structural diversity, arising from variations in both the fatty acid chain and the amine headgroup, allows for a wide range of biological activities and physical properties. usf.edu Researchers are actively exploring the biosynthesis, degradation, and pharmacological importance of this class of molecules, with the aim of developing new therapeutic agents. nih.gov

Specific Context of N-(3-aminopropyl)hexadecanamide within the Fatty Amide Class

N-(3-aminopropyl)hexadecanamide, also referred to as N-(3-aminopropyl)palmitamide, fits within the sub-class of N-substituted fatty acid amides. Its defining feature is the presence of a 1,3-diaminopropane (B46017) moiety, where one of the amino groups forms an amide bond with palmitic acid, leaving a primary amine at the terminus of the propyl chain.

This terminal primary amine group distinguishes it from many other well-studied fatty acid amides, such as the N-acylethanolamines (NAEs) where the headgroup is an ethanolamine (B43304). nih.gov The presence of this additional primary amine group in N-(3-aminopropyl)hexadecanamide can significantly influence its physicochemical properties, such as its polarity, solubility, and potential to interact with biological membranes and proteins. Its amphiphilic nature, with a long, nonpolar tail and a polar, charged headgroup, suggests its potential application as a surfactant or in the formation of self-assembled structures like micelles and liposomes. ontosight.ai

Historical Perspective of Research on Related N-Substituted Hexadecanamides

The study of fatty acid amides dates back over a century to the initial characterization of sphingolipids. nih.gov However, the broader interest in simpler fatty acid amides as distinct biological molecules is a more recent development. The first non-sphingosine-based fatty acid amide to be isolated from a natural source was N-palmitoylethanolamine, discovered in egg yolk in 1957. nih.gov

Research into N-substituted hexadecanamides and other long-chain fatty acid amides gained significant momentum with the identification of anandamide in the early 1990s. nih.gov This discovery led to the exploration of a wide array of related structures. Early research on N-substituted fatty acid amides largely focused on those with relatively simple head groups, like ethanolamine. The synthesis and study of derivatives with more complex substitutions, such as the diaminopropane (B31400) group in N-(3-aminopropyl)hexadecanamide, represent a more recent area of investigation. These studies are often driven by the desire to create molecules with specific physical properties for materials science applications or to explore novel biological activities. researchgate.net

Current State of Research and Open Questions Regarding N-(3-aminopropyl)hexadecanamide

The current research landscape for N-(3-aminopropyl)hexadecanamide is primarily centered on its potential applications as a research tool and in materials science. Its amphiphilic structure makes it a candidate for studies involving lipid bilayers and membrane proteins, where it can be used to modulate membrane properties or as a component in model membrane systems. ontosight.ai There is also interest in its use as a building block for the synthesis of more complex molecules with potential pharmacological activity. ontosight.ai

Despite its potential, specific biological activities and the precise mechanisms of action for N-(3-aminopropyl)hexadecanamide remain largely unexplored in published academic literature. Key open questions for future research include:

Detailed Characterization of Biological Activity: Does N-(3-aminopropyl)hexadecanamide interact with specific cellular targets, such as receptors or enzymes, in a manner similar to other bioactive fatty acid amides?

Mechanism of Membrane Interaction: How does the presence of the terminal aminopropyl group affect its insertion into and interaction with lipid bilayers compared to other fatty acid amides?

Potential for Self-Assembly: What are the specific conditions under which N-(3-aminopropyl)hexadecanamide self-assembles into higher-order structures like micelles or vesicles, and what are the properties of these structures?

Enzymatic Regulation: Is N-(3-aminopropyl)hexadecanamide synthesized or degraded by known fatty acid amide hydrolases or other enzymes involved in lipid metabolism?

Addressing these questions through further research will be crucial to fully understand the scientific importance and potential applications of this specific fatty acid amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H40N2O B13762793 Hexadecanamide, N-(3-aminopropyl)- CAS No. 4899-97-2

Properties

CAS No.

4899-97-2

Molecular Formula

C19H40N2O

Molecular Weight

312.5 g/mol

IUPAC Name

N-(3-aminopropyl)hexadecanamide

InChI

InChI=1S/C19H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)21-18-15-17-20/h2-18,20H2,1H3,(H,21,22)

InChI Key

IHRBDIQRJRJFES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCN

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of N 3 Aminopropyl Hexadecanamide

Established Synthetic Pathways for N-(3-aminopropyl)hexadecanamide

The conventional synthesis of N-(3-aminopropyl)hexadecanamide is a multi-step process that typically involves the formation of an amide bond between a hexadecanoic acid derivative and a selectively protected 1,3-diaminopropane (B46017), followed by the removal of the protecting group.

Amidation Reactions for Hexadecanamide (B162939) Core Formation

The cornerstone of the synthesis is the formation of the amide bond. This is generally achieved through the reaction of an activated hexadecanoic acid derivative with an amine. The most common activated form is the acyl chloride, hexadecanoyl chloride (palmitoyl chloride), due to its high reactivity.

The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and releases hydrochloric acid.

Table 1: Common Activating Agents for Carboxylic Acids in Amide Synthesis

Activating AgentResulting IntermediateKey Features
Thionyl chloride (SOCl₂)Acyl chlorideHighly reactive, reaction is often fast.
Oxalyl chloride ((COCl)₂)Acyl chlorideSimilar to thionyl chloride, often used for milder conditions.
Carbodiimides (e.g., DCC, EDC)O-acylisoureaMilder conditions, but can lead to side products.

Introduction of the 3-aminopropyl Moiety

A key challenge in the synthesis of N-(3-aminopropyl)hexadecanamide is the presence of two primary amino groups in the precursor, 1,3-diaminopropane. To achieve selective acylation at only one of the amino groups, a protection-deprotection strategy is essential.

One of the most widely used protecting groups for amines is the tert-butoxycarbonyl (Boc) group. The synthesis, therefore, commences with the mono-N-Boc protection of 1,3-diaminopropane to yield N-Boc-1,3-propanediamine. This intermediate, with one free primary amine and one protected amine, can then be selectively acylated.

The final step in the sequence is the deprotection of the Boc group to liberate the free primary amine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. nih.gov

Scheme 1: General Synthetic Route to N-(3-aminopropyl)hexadecanamide

Protection: 1,3-diaminopropane + (Boc)₂O → N-Boc-1,3-propanediamine

Acylation: N-Boc-1,3-propanediamine + Hexadecanoyl chloride → N-(3-(Boc-amino)propyl)hexadecanamide

Deprotection: N-(3-(Boc-amino)propyl)hexadecanamide + Acid → N-(3-aminopropyl)hexadecanamide

Reaction Conditions Optimization and Yield Considerations

The efficiency of the synthesis is dependent on the optimization of various reaction parameters.

Table 2: Key Parameters for Optimization in Amide Synthesis

ParameterConsiderations
Solvent Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) are commonly used for the acylation step to prevent side reactions with the solvent.
Temperature The acylation reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride and minimize side reactions.
Base A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the acylation reaction to neutralize the hydrochloric acid byproduct.
Stoichiometry The molar ratios of the reactants are carefully controlled to maximize the yield of the desired product and minimize the formation of di-acylated byproducts.

Yields for each step can be high, often exceeding 80-90% under optimized conditions. Purification at each stage, typically by column chromatography or recrystallization, is crucial to ensure the purity of the final product.

Novel Approaches in N-(3-aminopropyl)hexadecanamide Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for amide bond formation.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of N-(3-aminopropyl)hexadecanamide synthesis, several strategies can be employed.

Catalytic Amidation: Direct amidation of hexadecanoic acid with 1,3-diaminopropane using a catalyst would be a more atom-economical approach, avoiding the use of stoichiometric activating agents like thionyl chloride which generate significant waste. Boric acid has been investigated as a catalyst for solvent-free amidation reactions. researchgate.net

Enzymatic Synthesis: Lipases are enzymes that can catalyze the formation of amide bonds under mild conditions. epa.gov The use of enzymes can lead to high selectivity and reduce the need for protecting groups and harsh reaction conditions.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally friendly alternatives is a key aspect of green synthesis.

Solvent-free Reactions: Conducting reactions without a solvent, where possible, can significantly reduce waste and simplify purification. researchgate.net A method for the solvent-free synthesis of amides involves the trituration of the carboxylic acid and amine with a catalyst, followed by direct heating. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

FeatureTraditional SynthesisGreen Synthesis
Starting Materials Activated carboxylic acids (e.g., acyl chlorides)Carboxylic acids
Reagents Stoichiometric activating and deprotecting agentsCatalytic amounts of activating agents or enzymes
Solvents Often chlorinated solventsGreener solvents or solvent-free conditions
Waste Generation Significant amounts of inorganic and organic wasteReduced waste generation
Energy Consumption Can require heating and cooling stepsOften milder reaction conditions, potentially lower energy use

The adoption of these greener methodologies not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes for the production of N-(3-aminopropyl)hexadecanamide.

Solid-Phase Synthesis Techniques

Solid-phase synthesis provides an efficient and streamlined alternative to conventional solution-phase methods for producing N-(3-aminopropyl)hexadecanamide and its derivatives. This methodology involves anchoring a starting material to an insoluble polymer support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing. luxembourg-bio.comnih.gov This approach is particularly advantageous for synthesizing peptides and other amide-containing molecules. luxembourg-bio.comnih.gov

A common strategy for the solid-phase synthesis of N-(3-aminopropyl)hexadecanamide utilizes a resin with a suitable linker, such as a Peptide Amide Linker (PAL). nih.gov The synthesis can be initiated by attaching an N-protected 3-aminopropanoic acid to the resin. Following the removal of the protecting group, the peptide chain—in this case, the hexadecanoyl group—is elongated. The final compound is then cleaved from the solid support, often using an acid such as trifluoroacetic acid (TFA).

An alternative solid-phase approach involves the initial attachment of the fatty acid to the resin, followed by coupling with 3-aminopropanol. Subsequent chemical modification of the terminal hydroxyl group to an amine would yield the desired product. The efficiency of solid-phase synthesis is enhanced by the ability to use an excess of reagents to drive reactions to completion, with straightforward removal by washing. peptide.com

Table 1: Comparison of Synthesis Methodologies

FeatureSolid-Phase SynthesisSolution-Phase Synthesis
Purification Simple filtration and washingOften requires chromatography or recrystallization
Reaction Conditions Can use excess reagents to drive completionStoichiometric control is more critical
Automation Highly amenable to automationMore challenging to automate
Scale Typically used for small to medium scaleCan be scaled up for large-scale production
Yield Generally high due to simplified purificationCan be variable depending on purification steps

Chemical Derivatization and Analog Generation

The generation of chemical derivatives and analogs of N-(3-aminopropyl)hexadecanamide is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to a molecule's structure affect its biological activity. frontiersin.orgnih.gov These studies can lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Modifying the Amino-propyl Chain

The terminal primary amine of the 3-aminopropyl group serves as a versatile point for chemical modification. Various synthetic transformations can be employed to introduce a diverse array of functional groups.

N-Alkylation: The primary amine can be subjected to alkylation reactions to introduce one or two alkyl groups. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones.

Acylation: Reaction with acyl chlorides or anhydrides can introduce additional acyl groups, including other fatty acid chains, to create more complex lipid structures.

Guanidinylation: The amine can be converted to a guanidinium group, which is positively charged at physiological pH and can alter the molecule's interaction with biological targets.

PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the solubility and pharmacokinetic profile of the molecule.

Modifications of the Hexadecanoyl Backbone

The 16-carbon hexadecanoyl (palmitoyl) chain is a key determinant of the lipophilicity of N-(3-aminopropyl)hexadecanamide. Alterations to this fatty acid backbone can significantly impact the molecule's physical and biological properties.

Chain Length Variation: The synthesis of analogs with shorter (e.g., myristoyl, 14 carbons) or longer (e.g., stearoyl, 18 carbons) acyl chains allows for the systematic evaluation of the effect of lipophilicity on activity. figshare.com

Introduction of Unsaturation: Incorporating one or more double bonds into the alkyl chain, for example, by using oleoyl chloride, introduces conformational constraints and can alter how the molecule interacts with lipid membranes.

Branching: The use of branched-chain fatty acids can influence the packing of the molecules and their fluidity within a lipid bilayer.

Functionalization: The introduction of functional groups such as hydroxyls, ketones, or fluorine atoms along the carbon chain can modify the polarity and metabolic stability of the compound.

Synthesis of Structurally Related Fatty Amides for Comparative Studies

To elucidate the specific structural features of N-(3-aminopropyl)hexadecanamide that are critical for its activity, it is essential to synthesize and evaluate a range of structurally related fatty amides. lipotype.com

Isomeric Analogs: Synthesizing isomers with different linker lengths, such as N-(2-aminoethyl)hexadecanamide or N-(4-aminobutyl)hexadecanamide, can provide insight into the optimal spacing between the amide and the terminal amine.

Secondary Amine Analogs: Analogs where the terminal amine is secondary, such as N-(3-(methylamino)propyl)hexadecanamide, can be prepared to investigate the role of the primary amine in biological interactions.

Amide Bond Isosteres: Replacing the amide bond with other functional groups that mimic its geometry and electronic properties can help to determine the importance of the amide linkage itself.

The synthesis of these analogs generally involves the condensation of the corresponding fatty acid chloride with the appropriate amine. mdpi.com The comparative biological evaluation of these compounds provides valuable data for constructing comprehensive structure-activity relationships.

Advanced Structural and Conformational Elucidation of N 3 Aminopropyl Hexadecanamide

Spectroscopic Characterization Techniques

The definitive identification and detailed structural analysis of N-(3-aminopropyl)hexadecanamide rely on a combination of powerful spectroscopic methods. These techniques provide complementary information, from atomic connectivity to molecular mass and conformation, ensuring an unambiguous characterization of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution and the solid state. For a molecule like N-(3-aminopropyl)hexadecanamide, with its distinct aliphatic and polar regions, advanced NMR methods are required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the significant overlap of signals, particularly in the long alkyl chain, necessitates two-dimensional (2D) NMR experiments for a full and unambiguous assignment.

Correlation Spectroscopy (COSY): This experiment maps the couplings between protons that are on adjacent carbons (typically ²JHH and ³JHH). For N-(3-aminopropyl)hexadecanamide, COSY is crucial for tracing the proton-proton connectivities along the hexadecyl chain and, separately, along the propyl chain. It would allow for the sequential assignment of the methylene (B1212753) groups starting from known signals, such as the protons adjacent to the amide nitrogen or the terminal amine.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is extremely powerful for assigning the carbon signals based on the more easily differentiated proton signals. It would clearly distinguish the carbons of the hexadecyl chain from those of the aminopropyl moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is the key experiment for piecing the molecular fragments together. For instance, it would show correlations between the protons on the methylene group adjacent to the amide nitrogen (N-CH₂-) and the carbonyl carbon (C=O) of the hexadecanoyl group, confirming the amide linkage. It would also confirm the connectivity of the propyl chain.

While specific, published 2D NMR data for this exact compound is not widely available, the expected chemical shifts can be predicted based on known values for similar functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3-aminopropyl)hexadecanamide

Atom Position (from C=O)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton → Carbon)
C1 (C=O)-~174H2, H1'
C2 (-CH₂-C=O)~2.2~36C1, C3, C4
C3-C15 (-(CH₂)₁₃-)~1.2-1.6~22-32Adjacent CH₂ groups
C16 (-CH₃)~0.9~14C14, C15
C1' (-NH-CH₂-)~3.3~39C1, C2', C3'
C2' (-CH₂-)~1.7~29C1', C3'
C3' (-CH₂-NH₂)~2.8~40C1', C2'

Solid-State NMR (ssNMR) provides insight into the structure, packing, and dynamics of molecules in their solid form, which can differ significantly from their conformation in solution. For an amphiphilic molecule like N-(3-aminopropyl)hexadecanamide, ssNMR can reveal details about the crystalline or amorphous nature of the material. nih.gov

Key applications of ssNMR for this compound would include:

Conformation of the Alkyl Chain: Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to determine the conformation of the long hexadecyl chain. A chemical shift of approximately 33 ppm for the internal methylene carbons is indicative of an all-trans (zigzag) conformation, which is common in crystalline lipids. Gauche conformations, associated with more disordered or amorphous regions, would result in upfield shifts. rsc.org

Intermolecular Packing: ssNMR can probe the hydrogen-bonding network involving the amide and amine groups, which dictates how the molecules pack together. This information is crucial for understanding the material's bulk properties.

Phase Separation: In materials containing multiple components or in different polymorphic forms, ssNMR can identify and characterize the distinct phases at a molecular level. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of N-(3-aminopropyl)hexadecanamide and for elucidating its structure through controlled fragmentation. The compound has a monoisotopic mass of 312.3141 g/mol and a molecular formula of C₁₉H₄₀N₂O. epa.gov

ESI is a soft ionization technique ideal for polar molecules like N-(3-aminopropyl)hexadecanamide. In positive ion mode, the molecule is readily protonated, primarily at the terminal amine, to form the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 313.3219) would induce fragmentation, providing structural confirmation. The most likely fragmentation pathways include:

Amide Bond Cleavage: Scission of the C-N bond in the amide linkage is a common pathway, leading to the formation of the hexadecanoyl acylium ion.

Cleavage of the Propyl Chain: Fragmentation can occur along the propyl chain, particularly cleavage alpha to the nitrogen atoms.

Table 2: Predicted ESI-MS/MS Fragmentation of N-(3-aminopropyl)hexadecanamide ([M+H]⁺)

Fragment m/z (Predicted)Fragment FormulaDescription
313.3219[C₁₉H₄₁N₂O]⁺Protonated molecular ion [M+H]⁺
296.2954[C₁₉H₃₈N₂]⁺Loss of water (H₂O) from the protonated molecule
239.2373[C₁₆H₃₁O]⁺Acylium ion from cleavage of the amide C-N bond
74.0811[C₃H₈N₂]⁺1,3-Diaminopropane (B46017) fragment from amide C-N cleavage
58.0655[C₂H₆N₂]⁺Fragment from cleavage within the propyl chain

MALDI combined with a Time-of-Flight (TOF) analyzer is another powerful mass spectrometry technique. While it is more commonly used for large biomolecules like proteins, it can be applied to smaller organic molecules, including synthetic polymers and lipids. nih.govresearchgate.net In the analysis of N-(3-aminopropyl)hexadecanamide, MALDI-TOF MS would be expected to produce primarily the singly-charged molecular ion ([M+H]⁺, [M+Na]⁺, or [M+K]⁺).

The primary advantage of MALDI-TOF MS is its high sensitivity and tolerance for certain sample impurities. However, for detailed structural fragmentation of a small molecule like this, ESI-MS/MS is often the preferred method due to the more controlled and predictable fragmentation patterns it produces. nih.gov The choice of matrix would be critical, with matrices like α-cyano-4-hydroxycinnamic acid (CHCA) being common for small organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for assessing the purity of N-(3-aminopropyl)hexadecanamide and identifying any volatile impurities. While specific, validated methods for this particular compound are not widely published, established GC-MS protocols for similar long-chain amides and fatty acid derivatives provide a robust framework for its analysis. researchgate.net

A typical GC-MS analysis would involve dissolving the sample in a suitable organic solvent, followed by injection into a gas chromatograph. The separation of the analyte from its impurities is achieved on a capillary column, often with a non-polar stationary phase, utilizing a temperature gradient to facilitate the elution of compounds based on their volatility and interaction with the column.

Table 1: Illustrative GC-MS Parameters for the Analysis of Long-Chain Amides

ParameterValue
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Stationary Phase Polydimethylsiloxane-based (e.g., DB-5ms, HP-5ms)
Injector Temperature 280-300 °C
Oven Program Initial temperature of 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-600

The resulting mass spectrum of N-(3-aminopropyl)hexadecanamide would be characterized by a molecular ion peak ([M]+) and specific fragmentation patterns. The fragmentation would likely involve cleavage of the amide bond, as well as fragmentation along the aliphatic chain and the aminopropyl group, providing definitive structural confirmation. The presence of any impurities would be indicated by additional peaks in the chromatogram, and their mass spectra would aid in their identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and probing the vibrational modes of N-(3-aminopropyl)hexadecanamide.

Infrared (IR) Spectroscopy:

The IR spectrum of N-(3-aminopropyl)hexadecanamide is expected to exhibit characteristic absorption bands associated with its amide and amine functionalities, as well as the long alkyl chain.

N-H Stretching: As a secondary amide, a single N-H stretching vibration is expected in the region of 3300-3100 cm-1. The primary amine group will show two N-H stretching bands in a similar region. spectroscopyonline.com

C-H Stretching: Multiple bands in the 3000-2850 cm-1 region arise from the symmetric and asymmetric stretching vibrations of the CH2 and CH3 groups in the hexadecyl chain.

C=O Stretching (Amide I band): A strong absorption band between 1680 and 1630 cm-1 is characteristic of the carbonyl group in a secondary amide. nih.gov

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is expected to appear around 1550 cm-1. nih.gov

CH2 Bending (Scissoring): A distinct peak around 1465 cm-1 is due to the scissoring vibration of the methylene groups in the long alkyl chain.

C-N Stretching: The C-N stretching vibration of the amide group typically appears in the fingerprint region, around 1250 cm-1.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds.

C-H Stretching: Strong signals in the 3000-2800 cm-1 region correspond to the C-H stretching vibrations of the alkyl chain.

C=O Stretching: The amide carbonyl stretch will also be present in the Raman spectrum, though typically weaker than in the IR spectrum.

CH2 Twisting and Wagging: A series of bands in the 1300-1150 cm-1 region are characteristic of CH2 twisting and wagging motions within the long alkyl chain, which can provide information about conformational order. researchgate.net

C-C Stretching: Skeletal C-C stretching vibrations of the alkyl chain appear in the 1150-1000 cm-1 region.

Table 2: Expected Vibrational Bands for N-(3-aminopropyl)hexadecanamide

Vibrational ModeExpected Wavenumber (cm-1) - IRExpected Wavenumber (cm-1) - Raman
N-H Stretch (Amine & Amide)3400-3100 (medium-strong)3400-3100 (weak)
C-H Stretch (Alkyl)2960-2850 (strong)2960-2850 (very strong)
C=O Stretch (Amide I)1650-1630 (strong)1650-1630 (medium)
N-H Bend (Amide II)1560-1540 (strong)1560-1540 (weak)
CH2 Bend (Scissoring)~1465 (medium)~1465 (medium)
CH2 Twist/Wag1350-1180 (medium)1350-1180 (medium-strong)
C-N Stretch~1250 (medium)~1250 (weak)

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. As N-(3-aminopropyl)hexadecanamide itself is not chiral, it would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by using a chiral amine or a chiral carboxylic acid during its synthesis, the resulting chiral derivative would be CD active. The CD spectrum could then be used to:

Confirm the presence of chirality.

Determine the enantiomeric purity.

Study conformational changes of the chiral molecule in solution.

To date, there is no readily available scientific literature describing the synthesis or CD spectroscopic analysis of chiral derivatives of N-(3-aminopropyl)hexadecanamide.

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular conformation, intermolecular interactions, and packing of N-(3-aminopropyl)hexadecanamide in the solid state. At present, a crystal structure for N-(3-aminopropyl)hexadecanamide has not been deposited in the Cambridge Structural Database (CSD). cam.ac.uk

Crystal Growth Strategies

To perform X-ray crystallography, single crystals of high quality are required. For a long-chain amide like N-(3-aminopropyl)hexadecanamide, suitable crystal growth strategies could include:

Slow Evaporation: Dissolving the compound in a suitable solvent or solvent mixture (e.g., ethanol, chloroform (B151607), or ethyl acetate) and allowing the solvent to evaporate slowly at a constant temperature.

Vapor Diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution can induce crystallization.

Cooling Crystallization: Slowly cooling a saturated solution of the compound can lead to the formation of single crystals.

The choice of solvent is critical and often determined empirically.

Elucidation of Molecular Conformation in the Solid State

A successful crystal structure determination would reveal the precise molecular conformation of N-(3-aminopropyl)hexadecanamide. Key conformational features of interest would include:

The planarity of the amide group.

The torsion angles along the hexadecyl chain, which would likely adopt an extended all-trans conformation to maximize van der Waals interactions.

The conformation of the aminopropyl group.

Intermolecular Interactions and Packing Arrangements

The crystal packing of N-(3-aminopropyl)hexadecanamide would be dictated by a combination of intermolecular forces.

Van der Waals Interactions: The long hexadecyl chains would pack efficiently to maximize van der Waals forces, contributing significantly to the stability of the crystal lattice.

Biological Roles and Mechanisms at the Molecular and Cellular Level of N 3 Aminopropyl Hexadecanamide

Natural Occurrence and Biosynthesis Pathways

The presence and formation of N-(3-aminopropyl)hexadecanamide in biological systems are not extensively documented. However, by examining the broader class of N-acyl amides, we can infer its likely origins and metabolic context.

Presence in Biological Systems (e.g., Microorganisms, Plants)

Hexadecanamide (B162939), a primary fatty acid amide, has been reported in organisms such as Brassica oleracea (cabbage) and Panax ginseng (ginseng). mdpi.com Fatty acid amides as a class are known to be produced by a wide range of organisms, from bacteria to mammals, where they act as signaling molecules. nih.govfrontiersin.org For instance, N-acylhomoserine lactones are well-known quorum-sensing molecules in bacteria. nih.gov It is plausible that N-(3-aminopropyl)hexadecanamide could be a yet-to-be-identified member of the N-acyl amide family in various organisms.

The aminopropyl group is derived from polyamines like spermidine (B129725) and spermine, which are ubiquitous in living cells and essential for cell growth and proliferation. The conjugation of fatty acids with amines is a recognized biological process. nih.gov

Enzymatic Pathways Leading to its Formation

The precise enzymatic pathways leading to the synthesis of N-(3-aminopropyl)hexadecanamide have not been specifically elucidated. However, the formation of the amide bond between a fatty acid and an amine is a common biochemical reaction catalyzed by various enzymes. google.com

The biosynthesis of N-acyl amides can occur through several proposed routes. wikipedia.orgnih.gov One major pathway involves the condensation of a fatty acyl-CoA thioester with an amine. nih.gov In the case of N-(3-aminopropyl)hexadecanamide, this would involve the reaction of palmitoyl-CoA with 3-aminopropanol or a related aminopropyl donor.

Another potential mechanism is the action of N-acyltransferases, which catalyze the transfer of a fatty acyl group to an amine. mdpi.com For example, glycine (B1666218) N-acyltransferase can utilize long-chain acyl-CoA thioesters to form N-acylglycines. frontiersin.org A similar enzyme could potentially synthesize N-(3-aminopropyl)hexadecanamide. Furthermore, some lipases have been shown to catalyze aminolysis in organic solvents, suggesting a potential, albeit less specific, route for amide bond formation. nih.gov Enzymes from the ATP-grasp superfamily are also known to catalyze the formation of amide bonds. nih.gov

Precursor Identification and Metabolic Flux Analysis

The logical precursors for the biosynthesis of N-(3-aminopropyl)hexadecanamide are palmitic acid (or its activated form, palmitoyl-CoA) and a donor of the 3-aminopropyl group, such as 3-aminopropanol or polyamines like spermidine.

Palmitic Acid: A common 16-carbon saturated fatty acid that is a central intermediate in fatty acid metabolism. youtube.com

3-Aminopropyl Group Donor: Polyamines like spermidine and putrescine are the likely sources of the 3-aminopropyl moiety. The enzymatic machinery for polyamine synthesis and metabolism is well-established.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. nih.gov While no specific MFA studies have been conducted for N-(3-aminopropyl)hexadecanamide, this methodology could be employed to trace the incorporation of labeled precursors, such as ¹³C-labeled palmitic acid or polyamines, into the final product. This would provide definitive evidence for its biosynthetic pathway and help to understand the metabolic conditions that favor its production.

Molecular Interactions and Signaling Pathways

The interaction of N-(3-aminopropyl)hexadecanamide with cellular components and its influence on signaling pathways are largely inferred from studies on structurally related long-chain fatty acid amides.

Receptor Binding and Ligand-Target Interactions

Direct receptor binding studies for N-(3-aminopropyl)hexadecanamide are not currently available. However, the broader class of fatty acid amides (FAAs) is known to interact with various receptors, including cannabinoid receptors (CB1 and CB2). nih.govnih.gov For example, anandamide (B1667382) (N-arachidonoylethanolamine) is a well-known endocannabinoid that binds to CB1 receptors. nih.gov While some FAAs like oleamide (B13806) show negligible binding to CB1 receptors, they can still exert biological effects, suggesting interactions with other targets. nih.gov

It is plausible that N-(3-aminopropyl)hexadecanamide could interact with receptors that recognize long-chain fatty acyl groups, such as G protein-coupled receptors (GPCRs) or nuclear receptors. The amphiphilic nature of the molecule, with a long hydrophobic tail and a polar headgroup, suggests it could also partition into cellular membranes and modulate the function of membrane-embedded proteins. ontosight.ai

Modulation of Intracellular Signaling Cascades (e.g., NF-κB pathway, PPARα activation by related compounds)

Given the lack of direct studies on N-(3-aminopropyl)hexadecanamide, we look to related compounds for potential effects on key signaling pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. nih.gov While there is no direct evidence linking N-(3-aminopropyl)hexadecanamide to this pathway, some studies have shown that activation of PPARα can interfere with NF-κB signaling. nih.gov If N-(3-aminopropyl)hexadecanamide or its metabolites can activate PPARα, it could indirectly modulate NF-κB activity.

PPARα Activation by Related Compounds: Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that plays a key role in the regulation of lipid metabolism. nih.gov It is activated by a variety of endogenous and synthetic ligands, including fatty acids and their derivatives. frontiersin.org For instance, N-oleoylglycine, a related N-acyl amino acid, has been shown to exert some of its effects through PPARα activation. nih.gov Given that hexadecanamide is a known endogenous PPARα ligand, it is conceivable that N-(3-aminopropyl)hexadecanamide could also interact with and potentially activate PPARα, thereby influencing the expression of genes involved in fatty acid oxidation and lipid homeostasis. frontiersin.org

Unraveling the Biological Significance of N-(3-aminopropyl)hexadecanamide

A detailed exploration of the molecular and cellular interactions of the chemical compound Hexadecanamide, N-(3-aminopropyl)- reveals a landscape ripe for scientific inquiry. While research into its specific biological roles is still emerging, the structural characteristics of this long-chain fatty acid amide suggest potential involvement in fundamental cellular processes. This article delves into the current understanding of its enzyme interactions, cell signaling potential, cellular distribution, and metabolic fate.

Biological Roles and Mechanisms at the Molecular and Cellular Level

The unique structure of N-(3-aminopropyl)hexadecanamide, featuring a long hydrocarbon tail and a polar head group with a terminal primary amine, positions it as a molecule of interest for investigating cellular and membrane biology. ontosight.ai Its amphiphilic nature suggests potential interactions with lipid bilayers and cellular proteins.

Enzyme Inhibition or Activation Studies

Currently, there is a notable lack of specific studies in publicly available scientific literature detailing the direct inhibition or activation of enzymes by N-(3-aminopropyl)hexadecanamide. Research on analogous long-chain fatty acid amides, such as N-palmitoylethanolamide (PEA), has demonstrated interactions with enzymes like fatty acid amide hydrolase (FAAH). However, direct evidence for N-(3-aminopropyl)hexadecanamide's role as an enzyme modulator is yet to be established. The presence of the aminopropyl group instead of an ethanolamine (B43304) moiety suggests that its enzymatic targets and the nature of its interactions may differ significantly from those of more extensively studied N-acylethanolamines. Further research is required to elucidate any potential enzyme-modulating activities of this specific compound.

Role as a Cell Signaling Lipid

The role of N-(3-aminopropyl)hexadecanamide as a cell signaling lipid is not yet definitively characterized in scientific literature. However, the broader class of N-acyl amides, to which it belongs, includes well-known signaling molecules. For instance, N-arachidonoylethanolamine (anandamide) is an endogenous cannabinoid that interacts with cannabinoid receptors to modulate neurotransmission and other physiological processes.

While direct evidence is pending, the structural similarity of N-(3-aminopropyl)hexadecanamide to other bioactive lipids suggests it could potentially participate in signaling pathways. Its long hexadecanoyl (palmitoyl) tail could facilitate its insertion into cellular membranes, a key location for many signaling events. The aminopropyl head group could be involved in specific interactions with protein targets, such as receptors or enzymes, initiating or modulating signaling cascades. However, without dedicated studies on this compound, its role in cell signaling remains a matter of speculation based on the activities of related molecules.

Cellular Localization and Subcellular Distribution

The specific pathways by which N-(3-aminopropyl)hexadecanamide enters cells and its distribution within subcellular compartments have not been extensively studied. However, general principles of cellular uptake and the behavior of similar lipid molecules can provide a hypothetical framework.

Uptake Mechanisms and Intracellular Transport

The precise mechanisms for the cellular uptake of N-(3-aminopropyl)hexadecanamide are not documented. Given its amphipathic nature, it is plausible that it could passively diffuse across the plasma membrane. Alternatively, its uptake could be facilitated by membrane transporters that recognize long-chain fatty acids or related lipid molecules. The terminal primary amine group might also influence its interaction with the cell surface and potential transport proteins. Following uptake, intracellular transport would likely be mediated by fatty acid binding proteins (FABPs) or similar lipid carriers to its sites of action or metabolism.

Association with Cellular Membranes and Organelles

Due to its long, saturated acyl chain, N-(3-aminopropyl)hexadecanamide is expected to readily associate with cellular membranes. This interaction would be driven by the hydrophobic effect, with the hexadecanoyl tail inserting into the lipid bilayer core. The polar aminopropyl head group would likely be oriented towards the aqueous environment at the membrane surface. This association could influence membrane properties such as fluidity and thickness.

Its subcellular distribution is likely to include various organellar membranes, such as the endoplasmic reticulum and mitochondria, which are central hubs for lipid metabolism and signaling. However, specific experimental data confirming the localization of N-(3-aminopropyl)hexadecanamide within distinct organelles are not currently available.

Catabolism and Degradation Pathways

The metabolic fate of N-(3-aminopropyl)hexadecanamide has not been specifically elucidated. The enzymatic pathways responsible for its breakdown and the identity of its metabolites are yet to be determined through experimental studies.

Identification of Metabolites

Catabolism and Degradation Pathways

Enzymes Involved in its Biodegradation

The primary mechanism for the biodegradation of fatty acid amides involves the hydrolytic cleavage of the amide bond. nih.gov This reaction is catalyzed by a class of enzymes known as amidases. In the context of N-(3-aminopropyl)hexadecanamide, the expected products of this hydrolysis would be hexadecanoic acid (palmitic acid) and 1,3-diaminopropane (B46017).

The key enzyme family implicated in the degradation of similar endogenous fatty acid amides, such as anandamide and oleamide, is the Fatty Acid Amide Hydrolase (FAAH) family. nih.govnih.gov FAAH is a serine hydrolase that demonstrates broad substrate specificity, capable of hydrolyzing a range of fatty acid amides. nih.govcolby.edu It is plausible that FAAH or a similar amidase would be responsible for the breakdown of N-(3-aminopropyl)hexadecanamide.

Bacterial degradation of fatty acid amides also relies on the initial hydrolysis of the amide bond. Studies on Pseudomonas aeruginosa and Aeromonas hydrophila have shown their ability to utilize various primary and secondary fatty acid amides as carbon and nitrogen sources by first breaking the amide linkage. nih.gov The subsequent metabolism of the resulting fatty acid and amine determines the complete mineralization of the original compound. nih.gov

Table 1: Potential Enzymes in the Biodegradation of N-(3-aminopropyl)hexadecanamide

Enzyme FamilySpecific Enzyme (Example)ActionResulting Products
AmidasesFatty Acid Amide Hydrolase (FAAH)Hydrolysis of the amide bondHexadecanoic acid and 1,3-diaminopropane

Regulation of Metabolic Turnover

The regulation of the metabolic turnover of N-(3-aminopropyl)hexadecanamide is likely integrated with the broader regulatory networks governing lipid metabolism, particularly fatty acid metabolism. The turnover rate would be influenced by the expression and activity of the degrading enzymes, such as FAAH.

The regulation of fatty acid metabolism is a complex process involving hormonal and transcriptional control. Hormones such as insulin (B600854) , glucagon (B607659) , and epinephrine play crucial roles in managing the balance between fatty acid synthesis and oxidation, responding to the body's energy status. slideshare.netcreative-proteomics.com For instance, insulin typically promotes energy storage and may downregulate pathways involved in the breakdown of fatty acids and related molecules. Conversely, glucagon and epinephrine, released during periods of low energy, stimulate the breakdown of stored lipids. creative-proteomics.com

At the transcriptional level, several families of transcription factors are key regulators of genes involved in fatty acid metabolism. Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that, when activated by fatty acids and their derivatives, upregulate the expression of genes involved in fatty acid oxidation. creative-proteomics.com Another important group is the Sterol Regulatory Element-Binding Proteins (SREBPs) , which are central to the control of lipogenesis. creative-proteomics.com

The activity of FAAH itself can also be a point of regulation. The expression of FAAH can be influenced by various physiological and pathological conditions, and the enzyme's activity can be modulated by endogenous molecules and synthetic inhibitors. nih.govucl.ac.be Therefore, the metabolic turnover of N-(3-aminopropyl)hexadecanamide would be subject to a multi-layered regulatory system that senses cellular energy levels and responds to signaling molecules.

Table 2: Key Regulators of Fatty Acid Amide Metabolism

Regulatory FactorTypeGeneral Effect on Fatty Acid Breakdown
InsulinHormoneInhibitory
GlucagonHormoneStimulatory
EpinephrineHormoneStimulatory
Peroxisome Proliferator-Activated Receptors (PPARs)Transcription FactorStimulatory
Sterol Regulatory Element-Binding Proteins (SREBPs)Transcription FactorInhibitory (by promoting synthesis)

Analytical and Bioanalytical Method Development for N 3 Aminopropyl Hexadecanamide

Detection and Quantification Strategies

The choice of detector is as critical as the separation method, particularly because N-(3-aminopropyl)hexadecanamide lacks a strong chromophore, making UV-Vis detection challenging and often insensitive. veeprho.comresearchgate.net

For HPLC, several alternative detection methods are suitable:

Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile analytes. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles. It is a mass-sensitive detector and does not require the analyte to have a chromophore. researchgate.netchromforum.org

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that is not dependent on the optical properties of the analyte. It generates a response that is generally proportional to the mass of the non-volatile analyte. researchgate.netwiley.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique that provides both high sensitivity and structural information, allowing for definitive identification and quantification. frontiersin.orgnih.gov Electrospray ionization (ESI) is a common ionization technique for polar and ionizable compounds like N-(3-aminopropyl)hexadecanamide. nih.govacs.org In positive ion mode, the protonated molecule [M+H]+ would be readily formed. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting the parent ion.

For GC, the most common detector is the Mass Spectrometer (MS) , which provides excellent sensitivity and specificity. Flame Ionization Detection (FID) is another option, offering good sensitivity for carbon-containing compounds, but lacks the specificity of MS. researchgate.net

In CE, detection can be achieved using indirect UV absorbance, where a chromophore is added to the background electrolyte, and the analyte is detected as a negative peak. However, for higher sensitivity, coupling CE with Mass Spectrometry (CE-MS) is the preferred approach.

Table 3: Comparison of Detection Methods for N-(3-aminopropyl)hexadecanamide

DetectorCoupled TechniquePrincipleAdvantagesDisadvantages
UV-Vis HPLC, CEAbsorption of UV-Vis lightSimple, robustPoor sensitivity for non-chromophoric compounds.
ELSD HPLCLight scattering by analyte particlesUniversal, no chromophore neededNon-linear response, requires non-volatile buffers.
CAD HPLCCharge measurement of analyte particlesUniversal, good sensitivity, wide dynamic rangeRequires non-volatile buffers.
MS HPLC, GC, CEMass-to-charge ratio measurementHigh sensitivity and specificity, structural infoHigher cost and complexity.
FID GCIonization in a hydrogen flameHigh sensitivity for hydrocarbons, robustDestructive, not specific.

Mass Spectrometry (MS) Detection and Quantification in Complex Matrices

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet like liquid chromatography (LC) or gas chromatography (GC), stands as the gold standard for the selective and sensitive quantification of N-(3-aminopropyl)hexadecanamide. nih.gov Its ability to distinguish compounds based on their mass-to-charge ratio (m/z) is invaluable for complex sample analysis. nih.gov

A significant challenge in analyzing amphiphilic molecules like N-(3-aminopropyl)hexadecanamide is their behavior in different environments. The long hexadecyl tail imparts hydrophobicity, while the aminopropyl head group provides polarity and a site for protonation. Method development must account for these dual characteristics to achieve effective separation and ionization.

For instance, a study on a structurally similar compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, in dairy products utilized ion-pairing reversed-phase liquid chromatography. nih.gov This technique introduces an ion-pairing agent to the mobile phase to improve the retention and chromatographic peak shape of ionic or highly polar analytes on a nonpolar stationary phase. The analyte was detected using positive electrospray ionization (ESI+), which is well-suited for compounds with basic amine groups capable of accepting a proton. nih.gov

Tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces background noise compared to single MS analysis. nih.gov This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) after it passes through the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific analytical signature for the target compound. nih.gov

Table 1: Representative LC-MS/MS Parameters Based on a Structurally Similar Amine

ParameterSettingPurpose
Ionization ModePositive Electrospray (ESI+)Efficiently ionizes the basic amine group to form [M+H]⁺.
Precursor Ion (Q1)m/z of [M+H]⁺Selects the intact, protonated molecule of the analyte.
Product Ion 1 (Q3)Specific fragment m/zMonitors a primary, characteristic fragment for quantification.
Product Ion 2 (Q3)Second fragment m/zMonitors a secondary fragment for confirmation of identity.
Collision EnergyOptimized Voltage (eV)Provides sufficient energy to induce characteristic fragmentation of the precursor ion.

This table illustrates the typical parameters used in an MS/MS method. The specific m/z values would need to be determined experimentally for N-(3-aminopropyl)hexadecanamide through infusion and fragmentation experiments.

A quantitative method must be validated to ensure its reliability, accuracy, and reproducibility. Validation involves assessing several key performance characteristics. While GC-MS is a powerful tool for analyzing volatile and thermally stable compounds, often after derivatization to improve volatility, LC-MS/MS is generally preferred for larger, less volatile molecules like N-(3-aminopropyl)hexadecanamide. researchgate.netnih.govnih.gov

The validation of an LC-MS/MS method for a related diamine compound provides a template for the expected performance of a method for N-(3-aminopropyl)hexadecanamide. nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by a calibration curve with a correlation coefficient (R²) close to 1.0. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For the related diamine, the LOQ was established around 5-7 µg/kg in various dairy matrices. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often expressed as a percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For a robust method, RSD values are generally expected to be below 15%. nih.gov

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. MS/MS provides very high selectivity.

Table 2: Typical Method Validation Performance Data for Amine Quantification in Complex Matrices

Validation ParameterTypical Performance MetricReference
Concentration Range5 - 150 µg/kg nih.gov
Correlation Coefficient (R²)> 0.99 nih.gov
Accuracy (Trueness)< 10% relative standard deviation nih.gov
Precision (Repeatability)< 10% relative standard deviation nih.gov
Limit of Quantification (LOQ)5-7 µg/kg nih.gov

Spectrophotometric and Fluorometric Assays (after derivatization)

Spectrophotometric and fluorometric methods offer simpler, more accessible alternatives to mass spectrometry, but they typically lack the same degree of selectivity and require a derivatization step. The primary amine group of N-(3-aminopropyl)hexadecanamide is a prime target for derivatization with reagents that yield a colored or fluorescent product.

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Fluorescamine: Reacts rapidly with primary amines to form a fluorescent product.

Dansyl Chloride: Reacts with primary amines to produce a highly fluorescent sulfonamide derivative.

The choice of reagent depends on the required sensitivity and the instrumentation available. After derivatization, the concentration is determined by measuring the absorbance (spectrophotometry) or fluorescence intensity (fluorometry) at the product's characteristic wavelength. These methods are most effective for simpler sample matrices where interfering substances are minimal.

Electrochemical Detection Methods

Electrochemical detection can be a highly sensitive technique for electroactive compounds. The N-(3-aminopropyl)hexadecanamide molecule itself is not inherently electroactive within the typical potential window used in liquid chromatography. Therefore, direct electrochemical detection is challenging.

However, two potential strategies could be employed:

Derivatization: The primary amine could be tagged with an electroactive group, such as a ferrocene (B1249389) or a nitrophenyl moiety. The resulting derivative could then be detected using amperometry or voltammetry.

Pulsed Amperometric Detection (PAD): This technique, often used for carbohydrates and amines at noble metal electrodes (e.g., gold or platinum), involves applying a series of potential pulses to clean, activate, and detect the analyte. This could potentially enable direct detection without derivatization, although method development would be required to optimize the pulse sequence and pH conditions.

Currently, there is limited specific research on the electrochemical detection of N-(3-aminopropyl)hexadecanamide, and significant development would be needed to establish a viable method.

Sample Preparation and Extraction Protocols

Effective sample preparation is critical to remove interfering components from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of extraction protocol depends on the nature of the sample (e.g., biological fluid, environmental sample, industrial product).

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a powerful and widely used technique for cleaning up and concentrating analytes from complex liquid samples. nih.gov Given the amphiphilic nature of N-(3-aminopropyl)hexadecanamide, a mixed-mode SPE sorbent that combines both reversed-phase and ion-exchange properties would be ideal.

A mixed-mode cation exchange sorbent would utilize:

Reversed-Phase Interaction: The C18 (or similar) ligand on the sorbent retains the long hexadecyl chain of the analyte through hydrophobic interactions.

Ion-Exchange Interaction: The strong or weak cation exchange functional groups on the sorbent retain the protonated aminopropyl group.

This dual retention mechanism provides for a very selective extraction and allows for rigorous washing steps to remove interferences.

Table 3: A General Protocol for Mixed-Mode Cation Exchange SPE

StepSolvent/SolutionPurpose
1. Conditioning Methanol, followed by WaterWets the sorbent and activates the functional groups.
2. Equilibration Acidified Water/Buffer (e.g., pH 3)Sets the appropriate pH to ensure the analyte's amine group is protonated (charged).
3. Sample Loading Sample dissolved in a weak, acidified solventThe analyte is retained by both reversed-phase and cation exchange mechanisms.
4. Wash 1 Acidified Water/BufferRemoves polar, water-soluble interferences.
5. Wash 2 Methanol or AcetonitrileRemoves nonpolar interferences that are not ionically bound.
6. Elution Ammoniated Methanol (e.g., 5% NH₄OH in MeOH)The high pH neutralizes the amine, disrupting the ionic bond, and the organic solvent disrupts the hydrophobic interaction, releasing the pure analyte.

This systematic approach ensures that both polar and nonpolar interferences are washed away before the final, selective elution of the target compound, leading to a cleaner extract and more reliable quantification.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases. In the context of bioanalysis, LLE is often employed to extract analytes from aqueous biological fluids, such as plasma or urine, into an organic solvent. The choice of the organic solvent is paramount and is dictated by the polarity and solubility of the target analyte.

For a molecule like N-(3-aminopropyl)hexadecanamide, which possesses a long, nonpolar hexadecanoyl tail and a polar aminopropyl head group, a solvent system must be selected to effectively solvate both moieties. While specific validated LLE methods for N-(3-aminopropyl)hexadecanamide are not extensively documented in publicly available literature, general principles for the extraction of similar long-chain N-acylated polyamines can be applied.

Commonly used organic solvents for the LLE of amphiphilic compounds include methyl tert-butyl ether (MTBE), ethyl acetate, and various mixtures of hexane (B92381) and isopropanol. The selection of the solvent or solvent mixture is a critical parameter that requires optimization to maximize the recovery of the analyte while minimizing the co-extraction of interfering matrix components.

A general LLE procedure for a compound like N-(3-aminopropyl)hexadecanamide from a biological matrix would involve the following steps:

Addition of an aliquot of the biological sample (e.g., plasma) to a test tube.

Adjustment of the sample pH to >9 with a suitable base (e.g., sodium hydroxide).

Addition of a predetermined volume of an appropriate organic solvent.

Vigorous mixing (e.g., vortexing) to facilitate the transfer of the analyte into the organic phase.

Centrifugation to achieve complete phase separation.

Aspiration of the organic layer containing the analyte.

Evaporation of the solvent and reconstitution of the residue in a solvent compatible with the subsequent analytical instrument (e.g., liquid chromatography-mass spectrometry).

While no specific data tables for N-(3-aminopropyl)hexadecanamide are available, research on other polyamines has shown that LLE can be an effective, albeit sometimes labor-intensive, cleanup step. However, challenges such as emulsion formation and the use of large volumes of organic solvents have led to the development of more advanced and miniaturized techniques.

Advanced Microextraction Techniques

In recent years, a variety of microextraction techniques have emerged as powerful alternatives to traditional LLE. These methods are characterized by significantly reduced solvent consumption, higher enrichment factors, and often, simpler and faster workflows. The principles of these techniques are well-suited for the analysis of trace levels of compounds in complex matrices.

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized LLE technique that utilizes a ternary solvent system. A small volume of an extraction solvent is rapidly injected into the aqueous sample along with a disperser solvent (e.g., methanol, acetonitrile). This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer. The analyte rapidly partitions into the extraction solvent. Subsequent centrifugation separates the extraction solvent, which is then collected for analysis.

For N-(3-aminopropyl)hexadecanamide, a suitable DLLME method would require careful selection of the extraction and disperser solvents. A higher density chlorinated solvent like chloroform (B151607) or a lower density solvent could be used as the extraction solvent, depending on the desired collection method. The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. Optimization of parameters such as solvent volumes, sample pH, and salt addition (to enhance partitioning) is crucial for achieving high extraction efficiency.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)

HF-LPME is a technique where a small volume of an organic solvent is immobilized within the pores of a porous, hydrophobic hollow fiber. This solvent-impregnated fiber is then placed in the aqueous sample. The analyte partitions from the sample into the organic solvent within the fiber wall. In a two-phase setup, the organic solvent itself is the acceptor phase. In a three-phase setup, an acceptor phase (typically aqueous) is placed inside the lumen of the hollow fiber.

For a basic compound like N-(3-aminopropyl)hexadecanamide, a three-phase HF-LPME system would be advantageous. The aqueous sample (donor phase) would be adjusted to a basic pH to keep the analyte in its neutral form. The organic solvent in the fiber wall would facilitate its transport. The acceptor phase inside the fiber would be an acidic solution, which would protonate the analyte, effectively "trapping" it and preventing it from partitioning back into the organic phase. This provides a high degree of sample cleanup and analyte enrichment.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for a wide range of analytes and matrices, including lipids in biological samples. A typical QuEChERS workflow involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

For the analysis of N-(3-aminopropyl)hexadecanamide in a complex biological matrix like tissue, a modified QuEChERS approach could be highly effective. The initial extraction would isolate the analyte along with other lipids. The d-SPE step would then be critical for removing major interferences. Sorbents such as C18 can be used to remove nonpolar interferences like triglycerides, while primary secondary amine (PSA) can remove polar interferences. The choice and amount of d-SPE sorbents would need to be optimized to ensure good recovery of the target analyte while effectively removing matrix components.

Computational Chemistry and Theoretical Modeling of N 3 Aminopropyl Hexadecanamide

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic picture of how N-(3-aminopropyl)hexadecanamide behaves over time, providing insights into its flexibility and interactions with its surroundings.

Conformational Dynamics in Solution and Lipid Bilayers

In aqueous solutions, MD simulations predict that N-(3-aminopropyl)hexadecanamide will exhibit significant conformational flexibility. The long hexadecyl tail, being hydrophobic, tends to fold upon itself to minimize contact with water molecules, while the polar N-(3-aminopropyl) head group remains exposed to the solvent.

When introduced into a lipid bilayer, a model for cell membranes, the amphiphilic nature of N-(3-aminopropyl)hexadecanamide dictates its orientation and dynamics. Simulations of similar long-chain amphiphiles suggest that the molecule will insert its hydrophobic tail into the lipid core of the bilayer, while the polar head group will reside at the lipid-water interface. nih.govacs.orgrsc.org The dynamics of the tail within the bilayer are expected to be influenced by the fluidity of the surrounding lipids. In more fluid bilayers, the tail will exhibit greater conformational freedom, while in more ordered, gel-like bilayers, its motion will be more restricted. The presence of multiple N-(3-aminopropyl)hexadecanamide molecules can lead to self-assembly within the bilayer, forming clusters or domains.

Simulation ParameterValue in Aqueous SolutionValue in Lipid Bilayer
End-to-End Distance of Hexadecyl Chain (Å) Shorter, more compactExtended, aligned with lipid tails
Solvent Accessible Surface Area of Tail (Ų) MinimizedLargely buried within the bilayer
Orientation of Head Group Randomly oriented towards waterPositioned at the lipid-water interface

This table presents illustrative data based on general principles of amphiphile behavior in different environments.

Interaction with Solvents and Other Molecules

The interactions of N-(3-aminopropyl)hexadecanamide with its environment are crucial to its function. In aqueous solutions, the primary interactions are hydrogen bonds between the amine and amide groups of the head group and water molecules. The hydrophobic tail, however, has minimal favorable interactions with water.

Within a lipid bilayer, the interactions are more complex. The hexadecyl tail engages in van der Waals interactions with the acyl chains of the lipid molecules, contributing to the stability of its insertion. acs.org The polar head group can form hydrogen bonds and electrostatic interactions with the polar head groups of the lipids and surrounding water molecules. These interactions are critical for anchoring the molecule at the membrane surface. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of N-(3-aminopropyl)hexadecanamide, offering insights that are complementary to the dynamic picture from MD simulations.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) calculations are commonly employed to investigate the electronic properties of molecules like N-(3-aminopropyl)hexadecanamide. researchgate.net These calculations can determine the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule. For N-(3-aminopropyl)hexadecanamide, the oxygen and nitrogen atoms in the amide and amine groups are expected to be electron-rich, making them potential sites for hydrogen bonding and interaction with positively charged species. nih.govbiu.ac.il The long hydrocarbon tail, in contrast, is non-polar.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also obtainable from DFT calculations, are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO can provide an estimate of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular OrbitalPredicted Energy (eV)Description
HOMO -6.5Primarily localized on the nitrogen and oxygen atoms of the amide and amine groups
LUMO 2.1Distributed over the carbonyl group and adjacent atoms
HOMO-LUMO Gap 8.6Suggests relatively high kinetic stability

This table presents illustrative data based on typical values for similar amide compounds.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For N-(3-aminopropyl)hexadecanamide, DFT calculations can predict its infrared (IR) spectrum. nih.govnih.govacs.org The characteristic vibrational frequencies of the amide group (Amide I, II, and III bands) are particularly sensitive to the local environment and conformation, making them valuable probes of the molecule's structure. diva-portal.org For instance, the position of the Amide I band (primarily C=O stretching) is known to be influenced by hydrogen bonding.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly relevant for understanding how N-(3-aminopropyl)hexadecanamide might interact with biological targets such as proteins.

Given its structural similarity to endogenous signaling molecules like fatty acid amides, it is plausible that N-(3-aminopropyl)hexadecanamide could interact with enzymes or receptors that recognize these lipids. nih.gov For example, enzymes like fatty acid amide hydrolase (FAAH) are known to bind and metabolize fatty acid amides. nih.gov

A molecular docking study of N-(3-aminopropyl)hexadecanamide into the active site of a protein like FAAH would involve placing the ligand in various orientations and conformations within the binding pocket and calculating the binding energy for each pose. nih.gov The results would highlight the most likely binding mode and provide an estimate of the binding affinity. Key interactions would likely involve the hydrophobic tail of N-(3-aminopropyl)hexadecanamide fitting into a hydrophobic channel of the protein, while the polar head group forms specific hydrogen bonds or electrostatic interactions with amino acid residues in the active site. nih.gov

Potential Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Fatty Acid Amide Hydrolase (FAAH) -7.2Hydrophobic residues lining the acyl chain binding channel; Ser, Tyr, and Lys residues in the active site
Peroxisome Proliferator-Activated Receptor (PPAR) -8.5Hydrophobic pocket accommodating the alkyl chain; polar contacts with residues at the binding site entrance

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Prediction of Binding Sites on Proteins or Nucleic Acids

A crucial first step in understanding the biological activity of a compound is to identify its potential molecular targets. Computational methods are instrumental in predicting the binding sites of ligands like N-(3-aminopropyl)hexadecanamide on the surfaces of proteins and nucleic acids. This is often achieved through molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the macromolecule. Scoring functions are then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes.

For N-(3-aminopropyl)hexadecanamide, with its long aliphatic chain and a polar head group containing primary and secondary amine functionalities, potential binding sites would likely exhibit a combination of hydrophobic pockets to accommodate the fatty acid tail and regions capable of forming hydrogen bonds with the aminopropyl head group.

Hypothetical Binding Site Prediction for N-(3-aminopropyl)hexadecanamide with a Target Protein:

Computational MethodPredicted Binding Site ResiduesKey Interacting Residues (Hypothetical)Predicted Interaction Type
Molecular Docking (e.g., AutoDock Vina)Hydrophobic pocket lined by LEU, VAL, ILELEU89, VAL102, ILE115Van der Waals forces
Polar region near pocket entranceSER45, ASP92Hydrogen bonds, Salt bridge
Pocket Detection Algorithms (e.g., CASTp)Identifies surface cavities and pockets-Geometric analysis

Note: The data in this table is for illustrative purposes only. Specific binding site predictions for N-(3-aminopropyl)hexadecanamide require dedicated computational studies with a defined biological target.

Analysis of Binding Affinity and Interaction Energetics

Once a potential binding pose is identified, the next step is to quantify the strength of the interaction and dissect the energetic contributions of different forces. This analysis provides a more detailed picture of the binding event and can guide the optimization of the ligand for improved affinity and specificity.

Binding free energy calculations are a key component of this analysis. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from molecular dynamics simulation trajectories. These methods calculate the energy of the complex, the protein, and the ligand in a solvent environment to derive the binding free energy.

The interaction energy can be further decomposed into contributions from various force field terms, including van der Waals interactions, electrostatic interactions, and solvation energy. For N-(3-aminopropyl)hexadecanamide, the long hexadecanoyl chain would be expected to contribute significantly through van der Waals forces within a hydrophobic pocket, while the aminopropyl group would engage in electrostatic and hydrogen bonding interactions.

Hypothetical Interaction Energetics for N-(3-aminopropyl)hexadecanamide Binding:

Energy ComponentCalculated Value (kcal/mol) (Hypothetical)Contribution to Binding
Van der Waals Energy-15.5Favorable
Electrostatic Energy-8.2Favorable
Polar Solvation Energy+5.8Unfavorable
Non-polar Solvation Energy-4.1Favorable
Total Binding Free Energy -22.0 Strongly Favorable

Note: The values presented in this table are hypothetical and serve to illustrate the type of data generated from binding affinity and interaction energetics analysis. Actual values are dependent on the specific protein or nucleic acid target.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)

For any compound to be a viable therapeutic agent, it must possess favorable ADME properties. Computational models play a crucial role in the early assessment of these properties, helping to identify potential liabilities before costly experimental studies are undertaken. These in silico predictions are typically based on the molecule's physicochemical properties and are often derived from Quantitative Structure-Activity Relationship (QSAR) models.

ADME prediction models are trained on large datasets of compounds with experimentally determined properties. These models use molecular descriptors—numerical representations of a molecule's structure and properties—to predict the ADME profile of a new compound.

For N-(3-aminopropyl)hexadecanamide, key predicted ADME properties would include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) would be predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are critical to understanding where the compound will travel in the body.

Metabolism: The likelihood of metabolism by cytochrome P450 (CYP) enzymes would be assessed to predict its metabolic stability.

Excretion: Properties related to its elimination from the body would be estimated.

Predicted ADME Properties of N-(3-aminopropyl)hexadecanamide (Illustrative Data):

ADME PropertyPredicted Value (Hypothetical)Interpretation
Caco-2 Permeability (nm/s)15.2Moderate to high absorption
Human Intestinal Absorption (%)92%Likely well-absorbed orally
Plasma Protein Binding (%)98.5%High binding to plasma proteins
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross the BBB
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway

Note: This table contains illustrative data. The actual ADME properties of N-(3-aminopropyl)hexadecanamide would need to be determined through specific computational modeling or experimental validation.

Potential Applications in Research and Biotechnology Non Clinical Focus

Utilization in Biomaterials Research

The amphiphilic nature of N-(3-aminopropyl)hexadecanamide makes it a valuable component in the creation of novel biomaterials for laboratory-based studies. ontosight.ai

Driven by the hydrophobic effect, N-(3-aminopropyl)hexadecanamide molecules spontaneously self-assemble in aqueous environments into organized structures like micelles and liposomes. These nano-sized carriers are instrumental in solubilizing and encapsulating other molecules for in vitro experimentation. The positively charged primary amine headgroup can facilitate interaction with negatively charged cell membranes in experimental models, a key feature for its use in research-focused drug delivery systems. ontosight.ai

For instance, this compound can be combined with other lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to form liposomal complexes. nih.gov The molar ratio of the components significantly influences the resulting nanocarrier's size and charge, which are critical parameters for their application in gene delivery research. Studies have shown that liposomes containing a related compound, N'-(3-aminopropyl)-N-(3'-(carbamoyl cholesteryl) propyl)-glycine amide, complexed with plasmid DNA, exhibited particle sizes ranging from approximately 180 nm to over 1000 nm, depending on the lipid composition and the ratio of liposome (B1194612) to DNA. nih.gov

Nanocarrier PropertyInfluencing FactorsExample Data Range
Particle SizeLipid Molar Ratio, Liposome/DNA Ratio180 ± 8 nm to 1,072 ± 657 nm
Complexation AbilityLiposome/DNA RatioComplete complexation above a 4.5/1 ratio

This interactive table summarizes the properties of liposomal nanocarriers incorporating a structural analogue of N-(3-aminopropyl)hexadecanamide, demonstrating the tunability of these systems for research purposes. nih.gov

In the realm of tissue engineering, scaffolds provide the necessary support for cells to grow and form new tissues in a laboratory setting. nih.govnih.gov These structures aim to mimic the natural extracellular matrix (ECM), which provides both structural and signaling cues to cells. nih.gov N-(3-aminopropyl)hexadecanamide can be incorporated into these scaffolds to modify their properties. ontosight.ai

The primary amine group on the molecule's surface is particularly useful as it provides a reactive site for chemical modification. ontosight.ai This allows researchers to attach bioactive molecules like growth factors or adhesion peptides to the scaffold surface. This process, known as functionalization, is crucial for creating specific microenvironments to study cellular behaviors such as attachment, proliferation, and differentiation in a controlled 3D setting. nih.gov The ability to tailor the scaffold's chemical and biological properties is a significant advantage in tissue engineering research. researchgate.net

The self-assembling nanostructures formed by N-(3-aminopropyl)hexadecanamide are effective vehicles for the controlled release of molecules in in vitro systems. ontosight.ai By encapsulating compounds within micelles or liposomes, researchers can achieve a sustained release over time, which is critical for many cell-based experiments.

The release profile can be engineered by altering the composition of the nanocarrier. Furthermore, the amine group in N-(3-aminopropyl)hexadecanamide is pH-sensitive. This property can be harnessed to create "smart" systems that release their cargo in response to a specific pH change in the local environment, a technique with applications in studying cellular processes and for the targeted delivery of agents in research models. nih.gov

Chemical Biology Probes and Tools

Beyond its role in biomaterials, N-(3-aminopropyl)hexadecanamide serves as a foundational molecule for creating sophisticated tools for chemical biology research.

To trace and quantify N-(3-aminopropyl)hexadecanamide or related lipid species within complex biological samples, labeled versions of the molecule can be synthesized.

Isotopic Labeling: This involves replacing certain atoms in the molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). The resulting molecule is chemically identical but has a higher mass, allowing it to be distinguished and measured by mass spectrometry.

Fluorescent Labeling: A fluorescent dye can be chemically attached to the molecule, typically at the reactive primary amine group. This allows researchers to visualize the molecule's location and movement within cells using fluorescence microscopy.

Metabolomics and lipidomics are large-scale studies of small molecules (metabolites) and lipids in a biological system. nih.gov Accurate quantification in these fields relies on the use of reference standards. nih.gov

Isotopically labeled N-(3-aminopropyl)hexadecanamide is an ideal internal standard for mass spectrometry-based lipidomics. A known quantity of the labeled standard is added to a sample at the beginning of the workflow. Because it behaves nearly identically to its unlabeled counterpart throughout the extraction and analysis process, it can be used to correct for experimental variability, leading to more accurate and reliable quantification of other similar lipids in the sample. nih.gov While the field is still developing, the use of well-characterized standards is fundamental for ensuring data quality and comparability across different laboratories. nih.gov

Industrial and Environmental Research Applications (Non-Clinical)

Role in Adsorptive Denitrogenation from Bio-oils

The upgrading of bio-oils, derived from the pyrolysis of biomass, is a critical area of research in the pursuit of sustainable energy. A significant challenge in this process is the removal of nitrogen-containing compounds, which can poison catalysts and contribute to the formation of harmful NOx emissions upon combustion. Adsorptive denitrogenation, a process that uses solid adsorbents to selectively remove these nitrogenous compounds, is a promising and cost-effective upgrading strategy. Research has identified various materials, including clays, as effective adsorbents.

Within this context, understanding the interactions between the nitrogenous components of bio-oil and the adsorbent surface is paramount. While not exclusively studied, the behavior of fatty acid amides, a class of compounds to which Hexadecanamide (B162939), N-(3-aminopropyl)- belongs, has been investigated in model systems. Computational studies using atomistic detail molecular dynamics (MD) simulations have explored the physisorption of various nitrogen compounds, including amides, from a model bio-oil (triolein) onto a Na-montmorillonite clay surface. aalto.fi

These simulations reveal that the adsorption of amides onto the clay surface is a systematic process. aalto.fi The primary interaction driving the adsorption is between the carbonyl oxygen atom of the amide and the sodium cations (Na+) present on the montmorillonite (B579905) surface. aalto.fi This suggests that the efficacy of the adsorption is directly related to the steric accessibility of this carbonyl oxygen. aalto.fi Therefore, the molecular structure of the amide plays a crucial role in its ability to be removed from the bio-oil.

While direct experimental data on the adsorptive denitrogenation of Hexadecanamide, N-(3-aminopropyl)- from bio-oils is limited, these computational findings provide a foundational understanding of its potential behavior. The presence of the carbonyl group in its structure indicates a propensity for adsorption on clay-based materials through cation-dipole interactions. Further research focusing specifically on this compound would be necessary to quantify its adsorption capacity and selectivity in complex bio-oil mixtures.

Potential as a Component in Research Formulations (e.g., Emulsifiers, Surfactants)

Hexadecanamide, N-(3-aminopropyl)- possesses an amphiphilic molecular structure, meaning it has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This dual nature is conferred by the long hydrocarbon tail (hexadecanoyl group) and the polar amine and amide groups. ontosight.ai This characteristic is the basis for its potential application as a surfactant and emulsifier in various research and industrial formulations. ontosight.aiontosight.ai

Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Emulsifiers are a type of surfactant that stabilize emulsions, which are mixtures of two or more immiscible liquids, like oil and water. The amphiphilic nature of Hexadecanamide, N-(3-aminopropyl)- allows it to position itself at the interface between oil and water phases, reducing the interfacial tension and promoting the formation of a stable emulsion. ontosight.ai

In a research context, this property is valuable for the formulation of various experimental systems. For instance, in materials science, it could be investigated as a component in the synthesis of novel polymers or coatings. In biotechnology, its surfactant properties could be harnessed in the development of microemulsions for studying enzymatic reactions or as a component in formulations for the delivery of hydrophobic molecules in aqueous research systems. ontosight.ai Its ability to form structures at the nano and microscale makes it a candidate for research into new biomaterials. ontosight.ai

The table below summarizes the key properties of Hexadecanamide, N-(3-aminopropyl)- relevant to its potential as a surfactant.

PropertyValue
Chemical Formula C19H40N2O
Molecular Weight 312.54 g/mol
Key Structural Features Long hydrophobic alkyl chain, Polar amide and amine groups
Resulting Property Amphiphilic Nature
Potential Applications Surfactant, Emulsifier, Component in personal care product formulations

It is important to note that while the structural characteristics of Hexadecanamide, N-(3-aminopropyl)- strongly suggest its utility as a surfactant and emulsifier, detailed performance data such as its critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and emulsifying efficiency would require specific experimental investigation.

Future Research Directions and Unexplored Avenues for N 3 Aminopropyl Hexadecanamide

Integrated Omics Approaches (e.g., Metabolomics, Lipidomics)

The application of integrated "omics" technologies, particularly metabolomics and lipidomics, stands as a critical next step in understanding the biological relevance of N-(3-aminopropyl)hexadecanamide. These powerful analytical platforms enable the comprehensive and quantitative analysis of a wide array of small molecules in biological systems, offering a snapshot of the metabolic state. acs.org

Future research should focus on developing targeted and untargeted lipidomics methods to detect and quantify N-(3-aminopropyl)hexadecanamide in various tissues and biofluids. By establishing its endogenous presence and concentration under different physiological and pathological conditions, researchers can begin to infer its potential functions. nih.gov For instance, lipidomics analyses have been instrumental in elucidating the roles of other N-acyl amides in inflammation and metabolic regulation. frontiersin.orgnih.gov A similar approach could reveal whether N-(3-aminopropyl)hexadecanamide levels fluctuate in response to inflammatory stimuli, dietary changes, or in disease models.

Furthermore, integrated analyses that combine lipidomics with other omics disciplines like transcriptomics and proteomics could provide a more holistic understanding. For example, correlating the levels of N-(3-aminopropyl)hexadecanamide with changes in gene and protein expression could help identify the metabolic pathways it is involved in and the signaling cascades it may modulate.

Investigation of Post-Translational Modifications (if applicable)

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. youtube.com While acylation, the covalent attachment of fatty acids to proteins, is a well-established PTM, the specific involvement of N-(3-aminopropyl)hexadecanamide in such modifications is currently unknown. nih.gov Long-chain saturated fatty acids like palmitate are known to be attached to proteins, influencing their hydrophobicity and membrane association. nih.gov

A key area of future investigation would be to determine if N-(3-aminopropyl)hexadecanamide or its metabolites can be covalently attached to proteins. This could occur through various enzymatic or non-enzymatic mechanisms. The presence of a primary amine in its structure offers a potential site for unique conjugation reactions. Advanced proteomic techniques, coupled with the use of labeled N-(3-aminopropyl)hexadecanamide analogues, could be employed to identify potential protein targets.

Should such modifications be discovered, subsequent research would need to focus on identifying the enzymes responsible for their addition and removal, and understanding how this PTM affects the function of the target proteins. This could unveil novel regulatory mechanisms in cellular processes.

Structure-Activity Relationship (SAR) Studies of N-(3-aminopropyl)hexadecanamide Derivatives for Specific Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For N-(3-aminopropyl)hexadecanamide, SAR studies would be invaluable in identifying the structural features essential for its potential biological interactions and for developing potent and selective modulators of its activity.

Future research in this area would involve the synthesis of a library of N-(3-aminopropyl)hexadecanamide derivatives. These derivatives could feature variations in:

The length and degree of saturation of the fatty acid chain: To determine the optimal hydrophobic properties for activity.

The nature of the aminopropyl head group: Modifications to the amine functionality or the length of the propyl chain could impact receptor binding or enzyme recognition.

The introduction of different functional groups: To probe specific interactions with biological targets. rmit.edu.vn

These synthesized derivatives would then be screened in a battery of biological assays to assess their effects on various cellular processes, such as receptor activation, enzyme inhibition, or modulation of ion channel activity. frontiersin.org The data generated from these studies would not only help to elucidate the mechanism of action of N-(3-aminopropyl)hexadecanamide but also pave the way for the design of novel therapeutic agents. nih.gov

Exploration of Novel Synthetic Pathways and Biosynthetic Engineering

The current understanding of the biosynthesis of N-(3-aminopropyl)hexadecanamide is limited. While general pathways for the formation of other fatty acid amides have been proposed, involving enzymes like fatty acid amide hydrolase (FAAH) or N-acyltransferases, the specific enzymes responsible for the synthesis of N-(3-aminopropyl)hexadecanamide remain to be identified. usf.edunih.govwikipedia.org

Future research should aim to elucidate the biosynthetic pathway of this compound. This could involve:

In vitro enzymatic assays: Using cell lysates or purified enzymes to test for the condensation of palmitic acid (or its activated form, palmitoyl-CoA) with 1,3-diaminopropane (B46017).

Genetic approaches: Knockdown or overexpression of candidate enzymes in cell culture models to observe the effect on N-(3-aminopropyl)hexadecanamide levels. researchgate.net

Once the biosynthetic enzymes are identified, the door opens to biosynthetic engineering. This could involve the heterologous expression of these enzymes in microbial or plant systems to produce N-(3-aminopropyl)hexadecanamide and its derivatives in larger quantities for further study.

From a chemical synthesis perspective, developing novel and efficient synthetic routes is also crucial. mdpi.comacs.orgacs.org This would facilitate the production of N-(3-aminopropyl)hexadecanamide and its analogues for SAR studies and other biological investigations.

Advanced Analytical Characterization of N-(3-aminopropyl)hexadecanamide in Complex Biological Systems

The development of robust and sensitive analytical methods is a prerequisite for advancing our understanding of N-(3-aminopropyl)hexadecanamide. Given its likely low abundance in biological samples, highly sensitive techniques are required for its accurate detection and quantification. nih.gov

Future analytical research should focus on:

Developing highly specific mass spectrometry-based methods: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) can provide the necessary selectivity and sensitivity for quantifying N-(3-aminopropyl)hexadecanamide in complex matrices like plasma, tissues, and cells. creative-proteomics.comnih.gov

Synthesis of isotopically labeled internal standards: These are essential for accurate quantification by mass spectrometry.

Exploring advanced separation techniques: To resolve N-(3-aminopropyl)hexadecanamide from other isomeric and structurally related lipids.

These advanced analytical methods will be crucial for all aspects of future research, from metabolomics studies and the investigation of post-translational modifications to the elucidation of biosynthetic pathways and the performance of SAR studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.